Fmoc-Amcp-OH

Vue d'ensemble

Description

The compound “Fmoc-Amcp-OH” is a derivative of the fluorenylmethyloxycarbonyl group, commonly used in organic synthesis as a protecting group for amines. The fluorenylmethyloxycarbonyl group is known for its stability under basic conditions and its ease of removal, making it a popular choice in peptide synthesis. The compound “this compound” is specifically used in the synthesis of peptides and other complex organic molecules.

Mécanisme D'action

Target of Action

Fmoc-Amcp-OH is primarily used as a building block in the synthesis of peptides. The primary target of this compound is the amine group of amino acids . The Fmoc group acts as a protecting group for the amine, allowing it to participate in peptide bond formation without unwanted side reactions .

Mode of Action

The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This is typically done using a solution of piperidine .

Biochemical Pathways

Instead, it plays a crucial role in the chemical synthesis of peptides . The Fmoc group protects the amine group during the formation of peptide bonds, preventing unwanted side reactions . Once the peptide chain has been assembled, the Fmoc group can be removed, revealing the amine group .

Pharmacokinetics

The Fmoc group is stable under acidic conditions, which allows it to withstand the conditions commonly used in peptide synthesis . Its removal is achieved under basic conditions, typically using a solution of piperidine .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amine group during synthesis, the Fmoc group prevents unwanted side reactions, ensuring the correct formation of peptide bonds . Once the peptide chain is assembled, the Fmoc group can be removed to reveal the amine group .

Action Environment

The action of this compound is influenced by the chemical environment in which peptide synthesis occurs. The Fmoc group is stable under acidic conditions and can be removed under basic conditions . Therefore, the pH of the environment is a key factor influencing its action. Additionally, the reaction is typically carried out in an organic solvent, which can also influence the efficiency of the reaction .

Analyse Biochimique

Biochemical Properties

Fmoc-Amcp-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that is crucial for the formation of peptides

Cellular Effects

It is known that the Fmoc group, to which this compound belongs, is used in peptide synthesis, which has implications for cell function . Peptides play various roles in cells, including acting as hormones, neurotransmitters, and cell signaling molecules. Therefore, this compound, through its role in peptide synthesis, could indirectly influence these cellular processes.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a protecting group in peptide synthesis . The Fmoc group protects the amine group during peptide bond formation, preventing it from reacting until the appropriate time. This protection is temporary, and the Fmoc group is removed by base, such as piperidine . This process allows for the controlled synthesis of peptides, which can have various effects at the molecular level, depending on the specific peptides being synthesized.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely related to its role in peptide synthesis. The Fmoc group is rapidly removed by base, allowing for the controlled timing of peptide bond formation

Metabolic Pathways

Given its role in peptide synthesis, it may interact with enzymes involved in this process

Subcellular Localization

Given its role in peptide synthesis, it may be found in areas of the cell where this process occurs, such as the cytoplasm

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “Fmoc-Amcp-OH” typically involves the reaction of an amine with fluorenylmethyloxycarbonyl chloride. This reaction is carried out in the presence of a base, such as sodium bicarbonate, in an organic solvent like dioxane. The reaction conditions are mild, and the product is obtained in high yield .

Industrial Production Methods

In industrial settings, the production of “this compound” follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors allows for efficient and scalable production. The reaction conditions are optimized to ensure high purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

“Fmoc-Amcp-OH” undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The fluorenylmethyloxycarbonyl group can be substituted with other functional groups to create different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Applications De Recherche Scientifique

“Fmoc-Amcp-OH” has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of pharmaceuticals and fine chemicals

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyloxycarbonyl (Boc): Another common protecting group used in peptide synthesis.

Benzyloxycarbonyl (Cbz): Used for protecting amine groups in organic synthesis.

Alloc (Allyloxycarbonyl): Employed in the protection of amines and alcohols.

Uniqueness

“Fmoc-Amcp-OH” is unique due to its stability under basic conditions and ease of removal. Unlike the tert-butyloxycarbonyl group, which requires acidic conditions for removal, the fluorenylmethyloxycarbonyl group can be removed using mild bases, making it more versatile in peptide synthesis .

Activité Biologique

Fmoc-Amcp-OH (Fluorenylmethyloxycarbonyl-aminocyclopentanecarboxylic acid) is a synthetic amino acid derivative primarily utilized as a building block in peptide synthesis. While the compound itself does not exhibit direct biological activity, its incorporation into peptides can significantly influence the biological properties of the resulting molecules. This article reviews the biological implications of this compound, focusing on its applications in peptide synthesis and potential therapeutic uses.

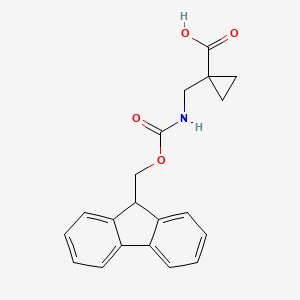

Structure and Properties

This compound features a unique cyclic structure that enhances the conformational diversity of peptides. The Fmoc group serves as a protective moiety during solid-phase peptide synthesis (SPPS), allowing for selective coupling reactions while maintaining the integrity of the amino acid's functional groups.

Biological Activity

Although this compound does not have known biological activity on its own, several studies highlight its utility in developing bioactive peptides. The following sections summarize relevant findings regarding its applications and implications in biological contexts.

1. Peptide Synthesis

- Role in SPPS : this compound is used as a building block in SPPS, facilitating the creation of peptides with specific sequences and structures. The cyclic nature of Amcp can introduce unique conformations that may enhance peptide stability and binding affinity to targets.

- Incorporation into Therapeutic Peptides : Peptides synthesized with this compound have been explored for various therapeutic applications, including antimicrobial and anticancer activities.

2. Case Studies

- Antimicrobial Peptides : Research has demonstrated that peptides incorporating cyclic amino acids like Amcp exhibit enhanced antimicrobial properties due to their ability to disrupt bacterial membranes. For instance, a study showed that peptides with Amcp residues displayed improved potency against Gram-positive bacteria compared to linear counterparts.

- Cancer Therapeutics : Peptides containing this compound have been tested for their ability to inhibit cancer cell proliferation. In vitro assays indicated that these peptides could effectively bind to cancer cell receptors, potentially leading to apoptosis.

| Study | Peptide Composition | Biological Activity | Findings |

|---|---|---|---|

| This compound + Ala | Antimicrobial | Enhanced activity against Staphylococcus aureus | |

| This compound + Gly | Anticancer | Inhibition of HeLa cell proliferation |

3. Molecular Modeling Studies

Molecular dynamics simulations have been employed to predict the conformational behavior of peptides containing this compound. These studies suggest that the cyclic structure contributes to increased rigidity, which can enhance binding interactions with target proteins.

Propriétés

IUPAC Name |

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-18(23)20(9-10-20)12-21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEXEGCTGAJEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263045-62-0 | |

| Record name | 1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.